![molecular formula C15H19N5O B5178402 N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-pyrazinecarboxamide](/img/structure/B5178402.png)
N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-pyrazinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-pyrazinecarboxamide, commonly known as DEET, is a widely used insect repellent. It was first synthesized in 1953 by the United States Department of Agriculture and has since been used to protect humans from mosquito and tick-borne diseases. DEET is a colorless, oily liquid with a mild odor and is highly effective in repelling a wide range of insects.
作用机制
DEET's mechanism of action involves its ability to interfere with the insect's ability to detect and locate its prey. Insects rely on their olfactory receptors to detect the presence of their prey and to locate them. DEET works by blocking these receptors, making it difficult for the insect to locate its prey.
Biochemical and Physiological Effects
DEET has been found to have minimal toxicity in humans and animals. However, some studies have shown that DEET can cause skin irritation and allergic reactions in some individuals. DEET has also been found to be toxic to some aquatic organisms, such as fish and amphibians.
实验室实验的优点和局限性
DEET is widely used in laboratory experiments to study the behavior of insects and their response to repellents. It is highly effective in repelling a wide range of insects, making it an ideal choice for laboratory experiments. However, DEET can also be toxic to some insects, which can affect the outcome of experiments.
未来方向
There are several areas of research that can be explored in the future with regards to DEET. One area of research is to develop new and more effective insect repellents that have fewer side effects and are more environmentally friendly. Another area of research is to study the long-term effects of DEET exposure on humans and animals. Finally, more research is needed to understand the mechanism of action of DEET and to develop new insecticides based on this knowledge.
Conclusion
DEET is a widely used insect repellent that has been extensively studied for its insect-repelling properties. It is highly effective in repelling a wide range of insects and is widely used in laboratory experiments. While DEET has been found to have minimal toxicity in humans and animals, more research is needed to understand its long-term effects and to develop new and more effective insect repellents.
合成方法
DEET is synthesized through a multi-step process involving the reaction of 3-methylbenzoyl chloride with diethylamine, followed by a reaction with pyridine and finally with 2-chloropyrazine. The final product is then purified through a distillation process to obtain pure DEET.
科学研究应用
DEET has been extensively studied for its insect-repelling properties. It has been shown to be highly effective in repelling mosquitoes, ticks, and other biting insects. DEET works by blocking the insect's olfactory receptors, making it difficult for them to locate their target.
属性
IUPAC Name |
N-[[2-(diethylamino)pyridin-3-yl]methyl]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O/c1-3-20(4-2)14-12(6-5-7-18-14)10-19-15(21)13-11-16-8-9-17-13/h5-9,11H,3-4,10H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWYPHCNBHQFZHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=CC=N1)CNC(=O)C2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
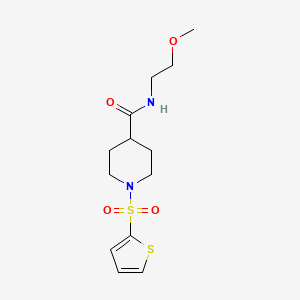
![N-benzyl-N-methyl-3-({[2-(4-pyridinyl)ethyl]amino}methyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5178337.png)
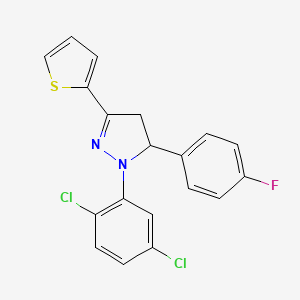
![N-(4-chlorobenzyl)-N'-ethyl-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thiourea](/img/structure/B5178345.png)
![3-(2-chlorophenyl)-6-ethyl-7-methyl[1,2,4]triazolo[4,3-a]pyrimidin-5-ol](/img/structure/B5178349.png)
![{3-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B5178357.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-1-(phenylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5178362.png)
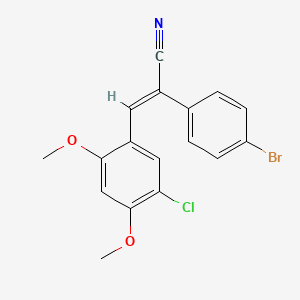
![1-chloro-4-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}-2-methylbenzene](/img/structure/B5178371.png)
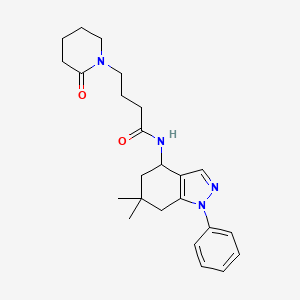
![1-[(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino]-3-phenyl-2-propanol](/img/structure/B5178386.png)
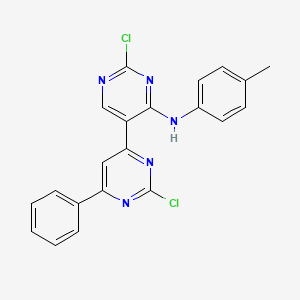
![N,N'-[2,2-propanediylbis(2,6-dimethyl-4,1-phenylene)]bis[2-(1-piperidinyl)acetamide]](/img/structure/B5178413.png)
![1-[2-(3-fluorophenyl)ethyl]-5-{[4-(2-methoxyethoxy)-1-piperidinyl]carbonyl}-2-piperidinone](/img/structure/B5178416.png)
